Bis((3-chloropyridin-2-yl)methyl)amine
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Overview
Description
Bis((3-chloropyridin-2-yl)methyl)amine is an organic compound with the molecular formula C12H11Cl2N3 It is characterized by the presence of two 3-chloropyridin-2-yl groups attached to a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((3-chloropyridin-2-yl)methyl)amine typically involves the reaction of 3-chloropyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the 3-chloropyridine acts as the nucleophile, formaldehyde as the electrophile, and ammonia or a primary amine as the amine source .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis((3-chloropyridin-2-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloropyridine groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
Bis((3-chloropyridin-2-yl)methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Bis((3-chloropyridin-2-yl)methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- Bis((2-chloropyridin-3-yl)methyl)amine
- Bis((4-chloropyridin-2-yl)methyl)amine
- Bis((3-bromopyridin-2-yl)methyl)amine
Uniqueness
Bis((3-chloropyridin-2-yl)methyl)amine is unique due to the specific positioning of the chlorine atoms on the pyridine rings, which can influence its reactivity and interaction with biological targets. This positioning can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H11Cl2N3 |
---|---|
Molecular Weight |
268.14 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-N-[(3-chloropyridin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H11Cl2N3/c13-9-3-1-5-16-11(9)7-15-8-12-10(14)4-2-6-17-12/h1-6,15H,7-8H2 |
InChI Key |
GNKKMENTQCLNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CNCC2=C(C=CC=N2)Cl)Cl |
Origin of Product |
United States |
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